[3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone
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Overview
Description
[3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone is a complex organic compound with the molecular formula C30H42O12 and a molecular weight of 594.65 g/mol . This compound is characterized by its unique structure, which includes multiple ethoxymethoxy groups attached to phenyl rings and an oxiranyl group. It is primarily used in chemical research and as an intermediate in the synthesis of various fine chemicals and pharmaceuticals .
Preparation Methods
The synthesis of [3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone involves several steps, starting with the preparation of the precursor phenyl compounds. These precursors undergo a series of reactions, including alkylation and oxidation, to introduce the ethoxymethoxy groups. The final step involves the formation of the oxiranyl group through an epoxidation reaction . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
[3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxiranyl group to a diol.
Substitution: The ethoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and fine chemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of [3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The oxiranyl group is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . The ethoxymethoxy groups enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar compounds to [3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone include:
[3-[3,4-Bis(methoxymethoxy)phenyl]oxiranyl][2,4,6-tris(methoxymethoxy)phenyl]methanone: This compound has methoxymethoxy groups instead of ethoxymethoxy groups, resulting in different solubility and reactivity properties.
[3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(methoxymethoxy)phenyl]methanone: This compound has a combination of ethoxymethoxy and methoxymethoxy groups, offering a unique balance of properties.
The uniqueness of this compound lies in its specific arrangement of functional groups, which provides distinct chemical and biological properties .
Properties
IUPAC Name |
[3-[3,4-bis(ethoxymethoxy)phenyl]oxiran-2-yl]-[2,4,6-tris(ethoxymethoxy)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O12/c1-6-32-16-37-22-14-25(40-19-35-9-4)27(26(15-22)41-20-36-10-5)28(31)30-29(42-30)21-11-12-23(38-17-33-7-2)24(13-21)39-18-34-8-3/h11-15,29-30H,6-10,16-20H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWKJNHZPLBAPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCOC1=C(C=C(C=C1)C2C(O2)C(=O)C3=C(C=C(C=C3OCOCC)OCOCC)OCOCC)OCOCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675698 |
Source
|
Record name | {3-[3,4-Bis(ethoxymethoxy)phenyl]oxiran-2-yl}[2,4,6-tris(ethoxymethoxy)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-12-6 |
Source
|
Record name | {3-[3,4-Bis(ethoxymethoxy)phenyl]oxiran-2-yl}[2,4,6-tris(ethoxymethoxy)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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